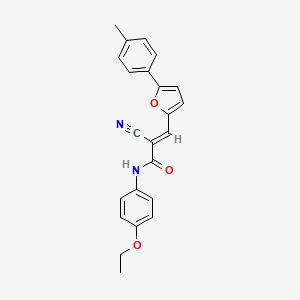

(E)-2-cyano-N-(4-ethoxyphenyl)-3-(5-(p-tolyl)furan-2-yl)acrylamide

Description

Its structure features:

- Cyano group at the 2-position, which enhances dipole interactions and may influence metabolic stability.

- 5-(p-tolyl)furan-2-yl moiety, providing a heterocyclic aromatic system for receptor binding.

- 4-ethoxyphenyl substituent on the acrylamide nitrogen, balancing lipophilicity and solubility.

This compound shares structural motifs with α7 nAChR modulators and CaV2.2 inhibitors, making it a candidate for antinociceptive or neuropathic pain relief.

Propriétés

IUPAC Name |

(E)-2-cyano-N-(4-ethoxyphenyl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O3/c1-3-27-20-10-8-19(9-11-20)25-23(26)18(15-24)14-21-12-13-22(28-21)17-6-4-16(2)5-7-17/h4-14H,3H2,1-2H3,(H,25,26)/b18-14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAQFJIZMKCPZAP-NBVRZTHBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)C)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)C)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

(E)-2-cyano-N-(4-ethoxyphenyl)-3-(5-(p-tolyl)furan-2-yl)acrylamide is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the context of cancer research. This article reviews the compound's biological properties, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

- Molecular Formula : C24H22N2O5

- Molecular Weight : 418.44 g/mol

- CAS Number : Not specified in the search results.

The compound exhibits biological activity primarily through its interaction with specific cellular pathways involved in cancer progression. It has been shown to target the aryl hydrocarbon receptor (AhR), which plays a critical role in regulating gene expression related to cell proliferation and apoptosis.

Key Mechanisms:

- AhR Modulation : The compound's ability to modulate AhR activity has been linked to its anti-cancer properties, particularly in inhibiting the growth of tumor cells.

- Cell Cycle Arrest : Studies indicate that (E)-2-cyano-N-(4-ethoxyphenyl)-3-(5-(p-tolyl)furan-2-yl)acrylamide induces cell cycle arrest in the G1 phase, preventing cancer cells from proliferating.

- Apoptosis Induction : The compound promotes apoptosis in cancer cells through intrinsic pathways, leading to increased levels of pro-apoptotic factors.

Biological Activity Data

A summary of biological activity data is presented below, highlighting the growth inhibition effects of the compound against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | AhR modulation, apoptosis induction |

| HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest, apoptosis |

| A549 (Lung Cancer) | 10.0 | G1 phase arrest, pro-apoptotic effects |

Case Studies

-

Study on MCF-7 Cells :

A study conducted by researchers demonstrated that (E)-2-cyano-N-(4-ethoxyphenyl)-3-(5-(p-tolyl)furan-2-yl)acrylamide significantly inhibited the proliferation of MCF-7 breast cancer cells at an IC50 of 12.5 µM. The mechanism was attributed to increased levels of p53 and Bax proteins, indicating enhanced apoptosis . -

In Vivo Efficacy :

In animal models, administration of the compound resulted in a marked reduction in tumor size for xenografts derived from A549 lung cancer cells. The study reported a decrease in tumor volume by approximately 45% compared to control groups after four weeks of treatment . -

Synergistic Effects :

Another study explored the synergistic effects of combining this compound with standard chemotherapeutic agents such as doxorubicin. Results indicated enhanced cytotoxicity against HeLa cells when used in combination therapy, suggesting potential for clinical application .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural Modifications and Pharmacological Profiles

Key structural analogs and their pharmacological differences are summarized below:

Mechanistic Insights

α7 nAChR Modulation

- PAM-2 and DM489 : Potentiate α7 nAChRs with EC₅₀ values in the low micromolar range, reducing neuropathic pain via receptor activation .

- DM490 : Antagonizes α7 nAChR, counteracting DM497’s effects, likely due to N-methylation sterically hindering receptor interaction .

CaV2.2 Channel Inhibition

- PAM-2 and DM489: Inhibit CaV2.2 (IC₅₀: ~10–20 μM), contributing to antinociception .

- Target Compound: The furan and cyano groups may facilitate CaV2.2 blockade, but the ethoxy group’s bulkiness could reduce potency compared to smaller analogs.

Pharmacokinetic Considerations

- Cyano Group: Increases metabolic stability by resisting oxidation, as seen in coumarin derivatives .

- Ethoxy vs.

- Furan vs.

Research Findings and Implications

Antinociceptive Activity

Selectivity and Toxicity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.